3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic structure and the introduction of the isobutyl and isothiazolo groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound is produced at a high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could result in a compound with fewer double bonds or altered functional groups.
Scientific Research Applications
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding how different functional groups interact with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.
4-Piperidone ethylene acetal: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 3-(1,4-dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-10(2)9-21-14(22)12-11(18-16(21)24)13(27-19-12)15(23)20-5-3-17(4-6-20)25-7-8-26-17/h10H,3-9H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYVZXKCIYOHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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